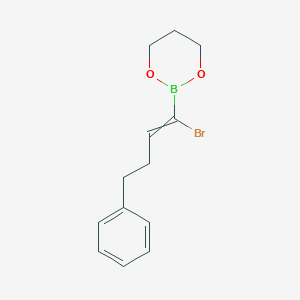
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is an organoboron compound that features a brominated phenylbutenyl group attached to a dioxaborinane ring. Organoboron compounds are widely studied due to their applications in organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane typically involves the reaction of a brominated phenylbutenyl precursor with a dioxaborinane reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran (THF).
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylbutenyl derivatives.
Aplicaciones Científicas De Investigación
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals.
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it may act as a reagent or intermediate. In medicinal chemistry, it could interact with biological targets through various pathways, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler organoboron compound used in similar applications.
Bromobenzene: A brominated aromatic compound with different reactivity.
Dioxaborinane Derivatives: Other derivatives with varying substituents.
Uniqueness
2-(1-Bromo-4-phenylbut-1-en-1-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which combines a brominated phenylbutenyl group with a dioxaborinane ring. This unique structure may impart distinct reactivity and properties compared to similar compounds.
Propiedades
Número CAS |
671786-83-7 |
|---|---|
Fórmula molecular |
C13H16BBrO2 |
Peso molecular |
294.98 g/mol |
Nombre IUPAC |
2-(1-bromo-4-phenylbut-1-enyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H16BBrO2/c15-13(14-16-10-5-11-17-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,9H,4-5,8,10-11H2 |
Clave InChI |
KUPAFNWZOVYBHJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCCO1)C(=CCCC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


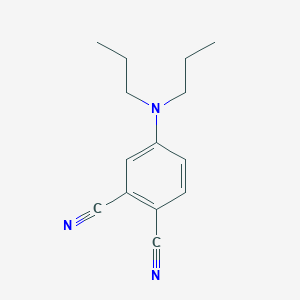
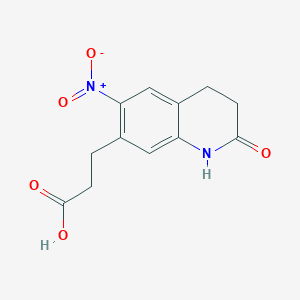

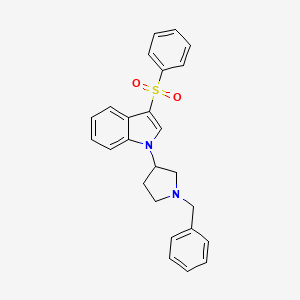
silyl}phenyl)(dimethyl)silanol](/img/structure/B12540221.png)
![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
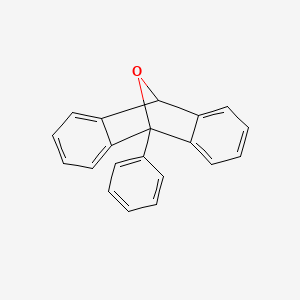
![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)

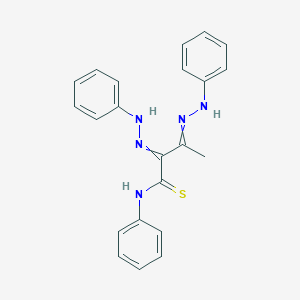

![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
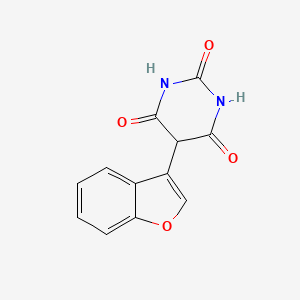
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
